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molecular formula C8H5NO3 B8649687 3-Nitrobenzocyclobutenone

3-Nitrobenzocyclobutenone

Cat. No. B8649687
M. Wt: 163.13 g/mol
InChI Key: MZIKQVVSEIXLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869693

Procedure details

Benzocyclobutenone (1.20 g) was added slowly to concentrated sulfuric acid (5 mL) at 0° C. with vigorous stirring. The mixture of concentrated sulfuric acid (1.0 mL) and nitric acid (70%, 1.05 g) was added at such a rate that the solution temperature remained at 10° C. After the completion of addition of nitrating solution, the reaction mixture was then poured into icey water (30 mL). The resulting mixture was filtered. The filtrate was neutralized with sodium carbonate powders and the water was then evaporated under vacuum. The residue was then extracted with methylene chloride (3×50 mL). After removal of methylene chloride, the pure product (3-nitrobenzocyclobutenone) was isolated from the residue by chromatography on silica gel: 55 mg; IR (KBr) 1349, 1525, 1772 cm-1 ; 1H NMR (200 MHz, CDCl3) 4.42 (s, 2H), 7.68 (m, 2H), 8.31 (m, 1H); MS (EI, m/e, relative intensity %) 164 (M+. +H, 2.5), 135 (M+. -CO, 10.3), 89 (135 -.NO2, 38).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:2]1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>O>[N+:15]([C:8]1[C:3]2[CH2:2][C:1](=[O:9])[C:4]=2[CH:5]=[CH:6][CH:7]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CC2=C1C=CC=C2)=O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.05 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate that the solution temperature
CUSTOM
Type
CUSTOM
Details
remained at 10° C
ADDITION
Type
ADDITION
Details
After the completion of addition of nitrating solution
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the water was then evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted with methylene chloride (3×50 mL)
CUSTOM
Type
CUSTOM
Details
After removal of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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